molecular formula C16H31NO2S2 B13793147 3-(Dodecylcarbamothioylsulfanyl)propanoic acid CAS No. 6317-13-1

3-(Dodecylcarbamothioylsulfanyl)propanoic acid

Cat. No.: B13793147
CAS No.: 6317-13-1
M. Wt: 333.6 g/mol
InChI Key: JZGXHXBFKQVVSM-UHFFFAOYSA-N
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Description

3-(Dodecylcarbamothioylsulfanyl)propanoic acid is a chemical compound with a unique structure that includes a dodecyl group, a carbamothioyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecylcarbamothioylsulfanyl)propanoic acid typically involves the reaction of 3-mercaptopropionic acid with dodecyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioylsulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dodecylcarbamothioylsulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The carbamothioyl group can be reduced to form amines.

    Substitution: The propanoic acid moiety can participate in esterification reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Alcohols in the presence of acid catalysts for esterification.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Esters.

Scientific Research Applications

3-(Dodecylcarbamothioylsulfanyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer activity.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dodecylcarbamothioylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The carbamothioyl group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. Additionally, the dodecyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and other lipid-rich environments.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
  • 3-(4-Hydroxyphenyl)propionic acid
  • 3-(3-Methoxyphenyl)propionic acid

Uniqueness

3-(Dodecylcarbamothioylsulfanyl)propanoic acid is unique due to the presence of the dodecyl group, which imparts distinct lipophilic properties. This feature differentiates it from other similar compounds and may contribute to its specific biological and chemical activities.

Properties

CAS No.

6317-13-1

Molecular Formula

C16H31NO2S2

Molecular Weight

333.6 g/mol

IUPAC Name

3-(dodecylcarbamothioylsulfanyl)propanoic acid

InChI

InChI=1S/C16H31NO2S2/c1-2-3-4-5-6-7-8-9-10-11-13-17-16(20)21-14-12-15(18)19/h2-14H2,1H3,(H,17,20)(H,18,19)

InChI Key

JZGXHXBFKQVVSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=S)SCCC(=O)O

Origin of Product

United States

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